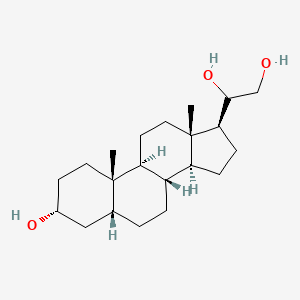

(3alpha,5beta)-Pregnane-3,20,21-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-19,22-24H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18-,19?,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOAERDTKFSYSF-JSRFKHAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of (3alpha,5beta)-Pregnane-3,20,21-triol

Technical Synthesis Guide: (3 ,5 )-Pregnane-3,20,21-triol

Executive Summary & Retrosynthetic Analysis

The target molecule, (3

Synthetic Challenges:

-

A/B Ring Fusion: Establishing the 5

(cis) geometry requires thermodynamically controlled hydrogenation or specific enzymatic reduction, as standard catalytic hydrogenation often favors the 5 -

C3 Stereochemistry: Selective reduction of the 3-ketone to the 3

-alcohol (axial in 5 -

C20 Stereochemistry: Reduction of the C20 ketone yields C20

and C20

Retrosynthetic Pathway

The most reliable route utilizes 11-Deoxycorticosterone (DOC) as the starting material, proceeding through the neurosteroid THDOC .

Figure 1: Retrosynthetic logic flow from the target triol back to the commercially available precursor DOC.

Synthesis Pathway A: Chemo-Enzymatic Route (Recommended)

This route mimics mammalian biosynthesis, offering the highest stereochemical fidelity for the difficult 5

Step 1: Synthesis of THDOC (Intermediate)

Reaction: 11-Deoxycorticosterone

While biological systems use enzymes, the chemical equivalent for the laboratory scale (gram scale) is the stereoselective hydrogenation .

Chemical Protocol (Gram Scale):

-

Substrate: Dissolve 11-Deoxycorticosterone (DOC) in pyridine.

-

Catalyst: Pd/CaCO

(Lindlar catalyst) or Pd/C (5%). -

Condition: Hydrogenation at 1 atm H

. Pyridine is crucial as it poisons the catalyst slightly, favoring the formation of the 5 -

Purification: Recrystallization from acetone/hexane to isolate 5

-dihydro-DOC. -

C3-Reduction: Treat the 5

-dihydro-DOC with L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C. -

Yield: THDOC (Tetrahydrodeoxycorticosterone).

Step 2: C20 Reduction to the Triol

Reaction: THDOC

This step reduces the C20 ketone to a hydroxyl group. Note that this generates a new chiral center at C20.

Detailed Protocol:

-

Preparation: Dissolve 1.0 eq (e.g., 334 mg, 1 mmol) of THDOC in dry Methanol (10 mL). Cool to 0°C in an ice bath.

-

Reduction: Slowly add 1.5 eq of NaBH

(57 mg).-

Observation: Gas evolution (H

) will occur.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (Mobile phase: Chloroform/Methanol 9:1). The starting material (Rf ~0.[3]6) should disappear, replaced by a more polar spot (Rf ~0.3).

-

Quench: Add 1N HCl dropwise until pH ~6 to destroy excess hydride.

-

Workup: Evaporate methanol under vacuum. Resuspend residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over Na

SO -

Isolation: Evaporate solvent to yield the crude mixture of 20

- and 20

Separation & Purification Strategy

The NaBH

Separation Protocol (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 5

m). -

Mobile Phase: Isocratic Acetonitrile:Water (45:55).

-

Flow Rate: 1.0 mL/min.

-

Detection: Refractive Index (RI) or UV at 205 nm (end absorption, low sensitivity). RI is preferred due to the lack of a chromophore.

-

Retention: The 20

isomer typically elutes before the 20

Analytical Validation (Self-Validating Data)

To confirm the identity of (3$\alpha

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

| Position | Proton ( | Multiplicity | Interpretation |

| C18-H | Singlet (3H) | Angular methyl (sensitive to C20 stereochem) | |

| C19-H | Singlet (3H) | Angular methyl (indicative of 5 | |

| C3-H | Narrow Multiplet | Equatorial H (implies Axial 3 | |

| C20-H | Multiplet | New chiral center | |

| C21-H | DD or Multiplet | Diastereotopic protons adjacent to OH |

Key Diagnostic:

-

5

-Confirmation: The C19 methyl signal in 5 -

3

-Confirmation: The H-3 proton appears as a narrow multiplet (

Mass Spectrometry (GC-MS)

-

Derivatization: Required (TMS-derivatization using BSTFA + 1% TMCS).

-

Target Ion: Look for the tris-TMS derivative.

-

Molecular Ion (

): 336 (Parent Triol) -

Fragmentation: Characteristic loss of -CH

OTMS (C21 fragment).

Biological Context & Pathway Visualization[4]

Understanding the metabolic position of this triol is essential for researchers studying neurosteroidogenesis.

Figure 2: Biological pathway showing the conversion of DOC to the target Triol via THDOC. The reduction at C20 serves as a deactivation step for the GABAergic activity of THDOC.

Safety & Handling

-

Steroid Potency: While the triol is a metabolite, its precursor (THDOC) is a potent GABA

modulator. Handle all intermediates as potentially bioactive. -

Reagents: Sodium Borohydride is water-reactive and releases hydrogen gas. Use in a fume hood.

-

Solvents: Pyridine is toxic and carcinogenic; use double-gloving and efficient ventilation.

References

-

Reddy, D. S. (2003).[4] Pharmacology of endogenous neuroactive steroids. Critical Reviews in Neurobiology, 15(3&4), 197-234. Link

- Morrow, A. L., et al. (1990). Neuroactive steroid modulators of the stress response. Annals of the New York Academy of Sciences, 595, 223-233. (Describes THDOC synthesis and properties).

-

Purdy, R. H., et al. (1990). Synthesis, metabolism, and pharmacological activity of 3alpha-hydroxy steroids which potentiate GABA-receptor-mediated chloride uptake in rat cerebral cortical synaptoneurosomes. Journal of Medicinal Chemistry, 33(6), 1572-1581. Link

-

NIST Chemistry WebBook. 5-Pregnene-3,20,21-triol and related isomers spectra data. Link

-

Penning, T. M., et al. (2000). Human 3

-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily. Biochemical Journal, 351(1), 67-77. (Enzymatic reduction details). Link

Sources

- 1. 5 alpha-pregnane-3 alpha, 21-diol-20-one (THDOC) attenuates mild stress-induced increases in plasma corticosterone via a non-glucocorticoid mechanism: comparison with alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5α-Pregnane-3α,17α-diol-20-one - Wikipedia [en.wikipedia.org]

- 3. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains | MDPI [mdpi.com]

- 4. Tetrahydrodeoxycorticosterone - Wikipedia [en.wikipedia.org]

biological role of (3alpha,5beta)-Pregnane-3,20,21-triol in steroid metabolism

Metabolic Profiling and Clinical Significance of (3 ,5 )-Pregnane-3,20,21-triol

A Technical Guide to Hexahydro-11-Deoxycorticosterone Analysis[1][2]

Executive Summary & Biological Identity

(3$\alpha

While often overshadowed by its upstream precursor Tetrahydro-11-deoxycorticosterone (THDOC) —a potent neuroactive steroid—the specific measurement of the 3,20,21-triol provides critical resolution in the diagnosis of hypertensive adrenal disorders.[1] Its presence in urine distinguishes specific enzymatic blocks in the steroidogenic cascade, particularly 11

Chemical Identity:

-

IUPAC Name:

-Pregnane-3 -

Key Structural Features:

-

5

-Reduction: Indicates hepatic clearance via AKR1D1 (cis-fusion of A/B rings).[1][2] -

C21-Hydroxyl: Hallmark of the mineralocorticoid/glucocorticoid lineage (distinct from progestins).[1][2]

-

C20-Reduction: Conversion of the ketone to a hydroxyl group, rendering the molecule highly polar and ready for glucuronidation.[2]

-

Biosynthesis and Metabolic Pathway

The generation of (3

2.1 The Enzymatic Cascade

-

Precursor Synthesis (Adrenal Cortex): Progesterone is hydroxylated at C21 by CYP21A2 to form 11-Deoxycorticosterone (DOC) .[1][2]

-

Hepatic A-Ring Reduction: DOC circulates to the liver, where 5

-Reductase (AKR1D1) reduces the -

Side-Chain Reduction (Formation of the Triol): The C20 ketone of THDOC is reduced by 20-Hydroxysteroid Dehydrogenase (AKR1C1/C2/C3) to form the final Pregnane-3,20,21-triol .[1][2]

2.2 Pathway Visualization

The following diagram illustrates the reductive pathway from Progesterone to the Triol, highlighting the critical enzymatic checkpoints.

Figure 1: Hepatic catabolism of 11-Deoxycorticosterone to Pregnane-3,20,21-triol.[1][2][6] The red dashed line indicates the step blocked in CYP11B1 deficiency, forcing flux toward the triol.

Clinical Significance & Diagnostic Utility

The quantification of (3

3.1 Marker for 11

-Hydroxylase Deficiency (CYP11B1)

In classical 11

-

Mechanism: ACTH drive increases.[7] Precursors accumulate.

-

Profile: Massive excretion of THDOC and Hexahydro-DOC (the Triol) .[1][2]

-

Diagnostic Ratio: The ratio of (THDOC + Hexahydro-DOC) / (THE + THF + allo-THF) is significantly elevated.[1][2] Normal cortisol metabolites (THE/THF) are suppressed.[2]

3.2 Marker for 17

-Hydroxylase Deficiency

Defects in CYP17A1 prevent the synthesis of cortisol (glucocorticoids) and sex steroids (androgens/estrogens).[2]

-

Profile: The pathway is shunted entirely to mineralocorticoids.

-

Result: High levels of DOC metabolites (THDOC, Hexahydro-DOC) without virilization (unlike CYP11B1 deficiency).[2]

3.3 Adrenocortical Carcinoma (ACC)

Malignant adrenal tumors often display "inefficient" steroidogenesis.[2]

-

Fingerprint: Elevated excretion of precursors, including Hexahydro-DOC, is a hallmark of the "malignant steroid fingerprint" described by Arlt et al.[2]

-

Utility: Distinguishes ACC from benign adrenocortical adenomas (ACA).[2][8]

Analytical Methodology: GC-MS Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing this compound.[1] Immunoassays cross-react and lack the specificity to distinguish the triol from THDOC.

4.1 Sample Preparation Protocol

Principle: Urinary steroids are excreted as glucuronide or sulfate conjugates.[9] They must be hydrolyzed, extracted, and derivatized to be volatile for GC analysis.

Step-by-Step Workflow:

-

Hydrolysis:

-

Aliquot 2.0 mL urine.

-

Add internal standard (e.g., Medroxyprogesterone or Stigmasterol).

-

Buffer to pH 5.2 with acetate buffer.

-

Add

-Glucuronidase/Arylsulfatase (from Helix pomatia).[1][2] -

Incubate at 37°C for 24 hours (or 55°C for 3 hours). Note: Helix pomatia is preferred over E. coli here to ensure cleavage of difficult sulfates, though the triol is mostly glucuronidated.[2]

-

-

Extraction (Solid Phase Extraction - SPE):

-

Condition C18 SPE cartridge with Methanol followed by Water.

-

Load hydrolyzed sample.

-

Wash with 10% Methanol (removes urea/salts).

-

Elute steroids with 100% Methanol.

-

Evaporate to dryness under Nitrogen stream.[10]

-

-

Derivatization (MO-TMS):

-

Step A (Methyloxime): Add 100

L 2% Methoxyamine HCl in Pyridine.[2][10] Heat at 60°C for 1 hour. Purpose: Protects ketone groups (though our target is a triol, this protects other analytes in the profile). -

Step B (Silylation): Add 100

L MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS catalyst.[1][2] Heat at 100°C for 30 minutes. Purpose: Converts the 3, 20, and 21 hydroxyl groups into TMS ethers.[2]

-

4.2 GC-MS Parameters & Identification

The target molecule will form a Tri-TMS ether derivative.[1]

| Parameter | Setting |

| Column | DB-1 or DB-5ms (30m x 0.25mm x 0.25 |

| Carrier Gas | Helium (1.0 mL/min, constant flow) |

| Temp Program | 100°C (1 min) |

| Ionization | Electron Impact (EI), 70 eV |

| Target Ion (Quant) | m/z 255 (Characteristic of 20,21-dihydroxy side chain TMS) |

| Reference Ions | m/z 188, m/z 553 (Molecular Ion |

Data Interpretation Table:

| Metabolite | Abbreviation | Key Diagnostic Feature |

| Tetrahydro-DOC | THDOC | Major peak in CYP11B1/CYP17 defects.[1][2] |

| Pregnane-3,20,21-triol | Hexahydro-DOC | Satellite peak eluting immediately after THDOC.[1][2] Indicates high flux. |

| Tetrahydrocortisol | THF | Absent/Low in CYP11B1/CYP17 defects.[2] |

References

-

Shackleton, C. H. (2008). Clinical steroid mass spectrometry: a 45-year history culminating in HPLC–MS/MS becoming an essential tool for patient diagnosis.[1] Journal of Steroid Biochemistry and Molecular Biology. [1]

-

Arlt, W., et al. (2011).[2] Urine steroid metabolomics as a biomarker tool for detecting malignancy in adrenal tumors.[5][8][9] Journal of Clinical Endocrinology & Metabolism. [1]

-

Krone, N., et al. (2010).[2] Gas chromatography/mass spectrometry (GC-MS) of urinary steroid metabolites for the diagnosis of inborn errors of steroid biosynthesis.[2][8][11] Best Practice & Research Clinical Endocrinology & Metabolism. [1][2]

-

Wudy, S. A., & Hartmann, M. F. (2004).[2] Gas chromatography–mass spectrometry profiling of steroids in times of molecular biology. Hormone and Metabolic Research.

Sources

- 1. 5α-Pregnane-3α,17α-diol-20-one - Wikipedia [en.wikipedia.org]

- 2. Different Types of Urinary Steroid Profiling Obtained by High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry in Patients with Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Pregnene-3β,20α,21-triol, tris-TMS [webbook.nist.gov]

- 4. isotope.com [isotope.com]

- 5. Urinary steroid profiling in diagnostic evaluation of an unusual adrenal mass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 11-Deoxycorticosterone - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Diagnostic Value of Urinary Steroid Profiling in the Evaluation of Adrenal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hkmj.org [hkmj.org]

- 10. mdpi.com [mdpi.com]

- 11. 11β-Hydroxylase deficiency detected by urine steroid metabolome profiling using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

(3alpha,5beta)-Pregnane-3,20,21-triol as a metabolite of progesterone

(3$\alpha \beta$)-Pregnane-3,20,21-triol: Metabolic Pathways and Analytical Significance

Executive Summary

(3$\alpha

Its presence in urine or plasma signifies the metabolic flux through 11-deoxycorticosterone (DOC). Consequently, it is a vital analyte in the differential diagnosis of Congenital Adrenal Hyperplasia (CAH)—specifically distinguishing 11

Chemical Identity and Structural Context

To ensure analytical specificity, researchers must distinguish this molecule from its isomers.

| Feature | Specification |

| IUPAC Name | 5 |

| Common Synonyms | Hexahydro-DOC; 20-dihydro-THDOC |

| Parent Precursor | Progesterone |

| Key Functional Groups | C3-hydroxyl ( |

| Stereochemistry | 5 |

Critical Distinction:

Biosynthetic Pathway and Mechanism

The formation of (3

Enzymatic Cascade

-

21-Hydroxylation: Progesterone is converted to 11-Deoxycorticosterone (DOC) by CYP21A2 in the adrenal cortex.

-

A-Ring Reduction: Circulating DOC is reduced in the liver by 5

-reductase (AKR1D1) to 5 -

3-Keto Reduction: 3

-hydroxysteroid dehydrogenase (3 -

20-Keto Reduction: The C20 ketone of THDOC is reduced by 20-hydroxysteroid dehydrogenase (AKR1C1/C2) to yield the final excretory product: (3$\alpha

\beta$)-Pregnane-3,20,21-triol .

Pathway Visualization

Figure 1: The reductive catabolism of Progesterone to Pregnane-3,20,21-triol via the mineralocorticoid pathway.

Physiological and Clinical Significance

Marker for 11 -Hydroxylase Deficiency

In classical 11

Marker for 17 -Hydroxylase Deficiency

In this rare form of CAH, the adrenal gland cannot synthesize cortisol or sex steroids (which require 17-hydroxylation). The entire steroidogenic flux is forced into the mineralocorticoid pathway (Progesterone

Neuroactive Steroid Metabolism

While THDOC is a potent neurosteroid modulating stress and anxiety via GABA

Analytical Methodologies

Accurate quantification requires separating this triol from its numerous stereoisomers. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for urinary steroid profiling due to its superior chromatographic resolution.

Experimental Protocol: GC-MS Profiling of Urinary Steroids[2]

Objective: Quantify (3

Step 1: Sample Preparation & Hydrolysis

-

Reagent:

-Glucuronidase/Arylsulfatase (from Helix pomatia). -

Protocol: Incubate 2 mL urine (buffered to pH 5.2) with enzyme for 3 hours at 55°C.

-

Rationale: Steroids are excreted as glucuronide/sulfate conjugates.[2] Hydrolysis is mandatory to release the free steroid for analysis.

Step 2: Extraction (Solid Phase Extraction)

-

Cartridge: C18 (Octadecyl) SPE cartridge.

-

Wash: Water followed by 10% Methanol.

-

Elution: 100% Methanol.

-

Self-Validation: Spike a deuterated internal standard (e.g., Pregnane-3,20,21-triol-d5 if available, or Stigmasterol) prior to extraction to calculate recovery rates.

Step 3: Derivatization (MO-TMS)

-

Reagent A: Methoxyamine HCl in Pyridine (2% w/v). Incubate 60 min at 60°C. (Protects keto groups, though this triol has none, this step is standard for profiling to detect precursors).

-

Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate 30 min at 100°C.

-

Chemistry: Converts hydroxyl groups at C3, C20, and C21 to Trimethylsilyl (TMS) ethers.

-

Result: The molecule becomes volatile and thermally stable.

Step 4: GC-MS Analysis

-

Column: DB-1 or DB-5ms (30m x 0.25mm, 0.25µm film).

-

Carrier Gas: Helium at 1 mL/min.

-

Temperature Program: 100°C (1 min)

20°C/min to 190°C -

Detection: Selected Ion Monitoring (SIM).

-

Target Ions: Look for characteristic fragments of the TMS derivative. The primary fragment for C21-triols often involves cleavage of the C20-C21 bond.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the extraction and quantification of urinary pregnane triols.

References

-

Houston Methodist. Method of analysis of urinary steroids of human pregnancy by GLC and GC-MS.

-

Oxford Academic. Method of Analysis of Urinary Steroids of Human Pregnancy by GLC and GC-MS of Sephadex LH-20 Chromatographic Fractions.

-

ChemicalBook. Desoxycorticosterone (DOC) and its metabolites.

-

ResearchGate. Steroid Hormone Metabolism in Pregnancy and Newborns.

natural occurrence of (3alpha,5beta)-Pregnane-3,20,21-triol

The Natural Occurrence and Clinical Significance of -Pregnane-3,20,21-triol

A Technical Guide for Steroid Biochemists and Clinical Researchers[1]

Executive Summary

-Pregnane-3,20,21-triolHexahydro-11-deoxycorticosterone (Hexahydro-DOC)1This guide details the molecule's biosynthetic origin, its presence in biological fluids, and the analytical protocols required for its precise identification in complex biological matrices.[1]

Chemical Identity and Structural Characterization[1][2][3][4][5]

The molecule belongs to the class of C21-steroids (pregnanes).[1][2][3] Its structure is characterized by a fully reduced A-ring in the

| Feature | Specification |

| IUPAC Name | |

| Common Name | Hexahydro-11-deoxycorticosterone (Hexahydro-DOC) |

| Chemical Formula | |

| Molecular Weight | 336.51 g/mol |

| Stereochemistry | |

| Key Precursor | 11-Deoxycorticosterone (DOC) |

| Diagnostic Utility | Marker for mineralocorticoid excess syndromes (non-aldosterone) |

Structural Distinction:

It is crucial to distinguish this molecule from Pregnanetriol (

Biosynthetic Pathway[1]

The formation of

2.1 Enzymatic Cascade

-

Precursor Synthesis: Progesterone is converted to DOC by 21-Hydroxylase (CYP21A2) in the adrenal cortex.[1]

-

A-Ring Reduction: Circulating DOC is reduced in the liver by

-Reductase (AKR1D1) to form -

3-Keto Reduction:

-DH-DOC is further reduced by -

20-Keto Reduction: Finally, the C20 ketone of THDOC is reduced by

-Hydroxysteroid Dehydrogenase (AKR1C1) to yield the terminal metabolite:

2.2 Pathway Visualization

The following diagram illustrates the reductive pathway from Progesterone to the Triol metabolite.[1]

Figure 1: Hepatic catabolism of 11-Deoxycorticosterone (DOC) yielding the terminal metabolite Pregnane-3,20,21-triol.[1]

Natural Occurrence and Physiological Roles[1][6]

3.1 Pathological Occurrence (The "Marker" Role)

The detection of significant quantities of

-

11

-Hydroxylase Deficiency (CYP11B1): In this form of CAH, the conversion of DOC to corticosterone is blocked.[1] DOC accumulates, is converted to THDOC, and subsequently to the triol.[1] -

17

-Hydroxylase Deficiency (CYP17A1): This block prevents the synthesis of cortisol and sex steroids.[1] The pathway shunts entirely toward mineralocorticoids (DOC and Corticosterone).[1]

3.2 Fetal and Neonatal Occurrence

Research by Gustafsson et al. has identified isomers of pregnane-3,20,21-triol in human meconium and the urine of newborns.[1]

-

Mechanism: The fetal adrenal gland produces massive amounts of steroids.[1] While the fetal zone predominantly produces DHEA-S, the definitive zone can produce mineralocorticoids.[1]

-

Significance: Its presence in meconium suggests that the fetus has active 21-hydroxylase and reductive enzymes capable of processing maternal or fetal progesterone/DOC.[1]

Analytical Methodology

Detecting this specific isomer requires separation from the more common pregnanetriol (17-OH).[1]

4.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains the gold standard for urinary steroid profiling due to its ability to resolve stereoisomers.[1]

-

Sample Preparation:

-

Hydrolysis: Enzymatic hydrolysis with

-glucuronidase/sulfatase (Helix pomatia juice) to free conjugated steroids. -

Extraction: Solid Phase Extraction (SPE) on C18 cartridges.

-

Derivatization: Formation of Methyloxime-Trimethylsilyl (MO-TMS) derivatives.

-

-

Identification Criteria (TMS Derivative):

-

Molecular Ion (

): m/z 552 (Tri-TMS derivative of MW 336).[1] -

Key Fragments:

-

m/z 103: Characteristic of primary alcohol (C21-OTMS) side chain (

). -

m/z 117: Characteristic of C20-C21 cleavage.

-

m/z 205: Typical D-ring fragmentation for 20,21-diols.[1]

-

-

Retention Time: Elutes after the standard Pregnanediol but before Pregnanetriol (17-OH) on non-polar columns (e.g., DB-1, HP-5).

-

4.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher throughput clinical labs, LC-MS/MS is utilized.[1]

-

Ionization: Electrospray Ionization (ESI) in negative or positive mode (often Ammonium Fluoride additive for negative mode enhancement).[1]

-

Transitions: MRM transitions must be optimized using a synthetic standard.

References

-

Gustafsson, J. A. (1970).[1] Steroid Hormone Metabolism in the Human Fetus. European Journal of Biochemistry . Link

-

Shackleton, C. H. (1986).[1] Profiling Steroid Hormones and Urinary Steroids. Journal of Chromatography B . Link[1]

- Definitive guide on GC-MS profiling of urinary steroids, including DOC metabolites.

-

Honour, J. W. (2009).[1] Diagnosis of Diseases of Steroid Metabolism by Mass Spectrometry. Annals of Clinical Biochemistry . Link[1]

- Clinical application of measuring Hexahydro-DOC in hypertensive CAH.

-

Krone, N., et al. (2010).[1] Gas Chromatography/Mass Spectrometry (GC/MS) in the Diagnosis of Congenital Adrenal Hyperplasia. Clinica Chimica Acta . Link[1]

-

Protocols for distinguishing 11-OH and 17-OH deficiency metabolites.[1]

-

(3alpha,5beta)-Pregnane-3,20,21-triol function in endocrine pathways

Technical Guide: (3 ,5 )-Pregnane-3,20,21-triol in Endocrine Pathways[1]

Executive Summary

(3$\alpha

This guide details the biosynthetic origin, physiological implications, and validated analytical protocols for this steroid, positioning it as a definitive biomarker for specific adrenal enzymopathies (e.g., 11

Chemical Identity & Biosynthetic Pathway[1]

Molecular Architecture

Unlike the more common "pregnanetriol" (which refers to 5

| Feature | Specification |

| Systematic Name | 5 |

| Common Aliases | 20-Dihydro-THDOC; Hexahydro-DOC |

| Core Skeleton | Pregnane (C21) |

| Stereochemistry | 3 |

| Precursor | 11-Deoxycorticosterone (DOC) |

Enzymatic Cascade

The formation of the triol involves the sequential reduction of the

Figure 1: The metabolic reduction pathway from DOC to the inactive triol.[1] The conversion of THDOC to the triol represents the "off-switch" for GABAergic modulation.

Physiological & Endocrine Functions[1][4][5][6]

Termination of Neurosteroid Signaling

The immediate precursor, THDOC , is a potent positive allosteric modulator (PAM) of the GABA

-

Mechanism: THDOC binds to the transmembrane domain of the GABA

receptor (specifically -

Triol Function: The reduction of the C20 ketone to a hydroxyl group (forming the triol) drastically reduces affinity for the GABA

receptor.[1] -

Implication: The enzyme AKR1C1 (20

-HSD) acts as a "gatekeeper," regulating the duration of neurosteroid efficacy.[1] High conversion rates to the triol may correlate with reduced seizure threshold or anxiety-like phenotypes due to the loss of THDOC [1].[1]

Clinical Biomarker: 11 -Hydroxylase Deficiency

In clinical diagnostics, this triol is a specific marker for defects in CYP11B1 (11

-

Pathology: CYP11B1 converts DOC to Corticosterone.[1]

-

Blockade: When CYP11B1 is defective, DOC accumulates.[1]

-

Metabolic Shunt: Excess DOC is forced down the 5

-reductase pathway, leading to massive elevations in THDOC and subsequently (3$\alpha -

Diagnostic Utility: Unlike 21-hydroxylase deficiency (marked by pregnanetriol), 11

-hydroxylase deficiency is marked by tetrahydro-DOC and its 20-hydroxy metabolites (the triol) [2].[1]

Analytical Methodology: GC-MS Profiling

For research and clinical validation, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard due to its ability to separate stereoisomers (e.g., 3

Sample Preparation Protocol

Objective: Isolate unconjugated and conjugated steroids from urine or plasma.[1]

-

Solid Phase Extraction (SPE):

-

Enzymatic Hydrolysis:

-

Derivatization (MO-TMS):

-

Step A (Methyloxime): Add 2% Methoxyamine HCl in Pyridine.[1] Heat at 60°C for 1 hour. This protects the ketones (though this triol has no ketones, this step is standard for the full profile).[1]

-

Step B (Trimethylsilyl): Add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1] Heat at 100°C for 30 mins.

-

Result: All hydroxyl groups (C3, C20, C21) are converted to TMS ethers.[1]

-

GC-MS Identification

The (3

-

Molecular Weight (Tri-TMS):

amu.[1] -

Characteristic Fragment Ions:

Figure 2: Analytical workflow for the isolation and quantification of pregnane triols.

Experimental Synthesis (Reference Standard)

If a commercial standard is unavailable, the triol can be synthesized from THDOC.[1]

-

Substrate: 3

,21-dihydroxy-5 -

Reagent: Sodium Borohydride (NaBH

) in Methanol. -

Reaction: Stir at 0°C for 30 minutes. The C20 ketone is reduced to a mixture of 20

and 20 -

Purification: Separate isomers using HPLC (C18 column, Acetonitrile/Water gradient).

-

Note: The 20

isomer is the predominant biological metabolite in humans (via AKR1C1).[1]

-

References

-

Reddy, D.S. (2010).[1][2] Neurosteroids: Endogenous role in the human brain and therapeutic potentials.[1] Progress in Brain Research, 186, 113-137.[1] Link

-

Krone, N., et al. (2010).[1] Gas chromatography/mass spectrometry (GC-MS) profiling of steroids in times of modern molecular genetics.[1] Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 496-504.[1] Link

-

Shackleton, C.H. (1986).[1] Profiling steroid hormones and urinary steroids.[1][3][4] Journal of Chromatography B, 379, 91-156.[1] Link

-

Penning, T.M., et al. (2000).[1] Human 3

-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily.[1] Biochemical Journal, 351(1), 67-77.[1] Link

Sources

- 1. 11-Deoxycorticosterone - Wikipedia [en.wikipedia.org]

- 2. Neurosteroid Structure-Activity Relationships for Functional Activation of Extrasynaptic δGABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new marker for early diagnosis of 21-hydroxylase deficiency: 3beta,16alpha,17alpha-trihydroxy-5alpha-pregnane-7,20-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11β-Hydroxylase deficiency detected by urine steroid metabolome profiling using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pregnane Scaffold: From Corpus Luteum to Neurotherapeutics

Executive Summary

The pregnane steroids (C21) represent a unique chemical class that bridges two distinct physiological domains: reproductive endocrinology and neuropharmacology. While historically defined by Progesterone (the "hormone of pregnancy"), the pregnane scaffold has evolved from a crude glandular extract to the foundation of modern neuroactive drug discovery. This guide analyzes the technical evolution of pregnanes, detailing the transition from the Marker Degradation (industrial synthesis) to the recent FDA approval of Zuranolone (neurosteroid therapeutics).

Part 1: The C21 Architecture & Stereochemical Logic

To understand pregnane pharmacology, one must first master the stereochemistry. The biological activity of these steroids is strictly dictated by the geometry of the A/B ring fusion and the orientation of the hydroxyl group at C3.

The Pregnane Nucleus

The core structure is a tetracyclic cyclopenta[a]phenanthrene ring with a two-carbon side chain at C17.

-

Nuclear Receptor Agonists (Progestogens): Require a

-3-ketone structure (e.g., Progesterone). This planar A-ring is essential for binding to the intracellular Progesterone Receptor (PR). -

Membrane Receptor Modulators (Neurosteroids): Require reduction of the

double bond. The geometry of the hydrogen at C5 (5

The Critical SAR Rule (GABAergic Potency)

For neuroactive pregnanes (e.g., Allopregnanolone), the Structure-Activity Relationship (SAR) is rigid:

-

C3 Position: Must be 3

-hydroxy . (3 -

C5 Position: 5

-reduction (trans A/B ring fusion) generally confers higher potency and metabolic stability than 5 -

C20 Position: The ketone is preserved in endogenous neurosteroids, but modifications here (as seen in Zuranolone) improve oral bioavailability.

Part 2: The Era of Isolation (1929–1934)

The discovery of progesterone was a race against limited biological supply. In the early 1930s, four groups simultaneously isolated the pure hormone from the corpus luteum of pregnant sows:

-

Butenandt (Germany)

-

Allen & Wintersteiner (USA)

-

Slotta, Ruschig & Fels (Germany)

-

Hartmann & Wettstein (Switzerland)

The Engineering Challenge: The yield was abysmal. It required 2,500 kg of porcine ovaries to isolate just 20 mg of pure progesterone . This extreme scarcity rendered the hormone a laboratory curiosity, commercially unviable for therapeutic use. The "Corner-Allen" bioassay (rabbit endometrial proliferation) was the only method of verification, a slow and resource-intensive process.

Part 3: The Synthetic Revolution (The Marker Degradation)

The paradigm shifted in 1940 with Russell Marker's development of a semi-synthetic route using plant sapogenins. This protocol, known as the Marker Degradation , is arguably the most consequential workflow in steroid chemistry. It converted Diosgenin (abundant in Mexican Dioscorea yams) into Progesterone in three high-yield steps, dropping the cost from $1,000/gram to nearly pennies.

Protocol: The Marker Degradation (Technical Summary)

-

Starting Material: Diosgenin (Spiroketal sapogenin).[1]

-

Reagents: Acetic Anhydride (

), Chromium Trioxide (

Step-by-Step Mechanism:

-

Acetolysis: Diosgenin is treated with

at high temperature (200°C). This cleaves the spiroketal E/F rings, protecting the C3 hydroxyl and forming the pseudosapogenin intermediate. -

Oxidative Cleavage: The intermediate is treated with

in -

Hydrolysis & Elimination: Acid hydrolysis removes the ester groups. Dehydration introduces the

double bond, yielding 16-Dehydropregnenolone Acetate (16-DPA) . -

Final Conversion: 16-DPA is hydrogenated (Pd/C) and undergoes Oppenauer oxidation to yield Progesterone.[1]

Workflow Visualization

Caption: The Marker Degradation pathway transforming plant sapogenins into bio-identical progesterone.

Part 4: Divergence — Endocrine vs. Neural Pathways

While the world focused on progesterone's reproductive role (leading to the contraceptive pill), a parallel discovery was ignored for 40 years.

The Anesthesia Anomaly (1941)

Hans Selye , the pioneer of stress research, published a paper in 1941 demonstrating that high doses of progesterone and deoxycorticosterone induced rapid, reversible anesthesia in rats [1]. This was a non-genomic effect—it occurred too fast (seconds to minutes) to be mediated by gene transcription.

The "Neurosteroid" Definition (1981)

In 1981, Etienne-Emile Baulieu demonstrated that the brain synthesizes pregnane steroids de novo, independent of the adrenal glands or gonads. He coined the term Neurosteroids . His team identified that Allopregnanolone (a metabolite of progesterone) was a potent positive allosteric modulator (PAM) of the GABA

Mechanism of Action Comparison

The following diagram contrasts the classical endocrine pathway with the neurosteroid signaling pathway.

Caption: Dual signaling pathways of pregnane steroids: Slow genomic (Red) vs. Rapid non-genomic (Yellow).

Part 5: Modern Therapeutics (The Zuranolone Era)

The translation of Selye's and Baulieu's discoveries into approved drugs took nearly 80 years. The challenge was pharmacokinetic: natural Allopregnanolone has poor oral bioavailability and is rapidly oxidized back to the inactive ketone.

The Solution: Brexanolone & Zuranolone[3]

-

Brexanolone (Zulresso): An IV formulation of chemically identical allopregnanolone. FDA approved in 2019 for Postpartum Depression (PPD).[2][3] Limitation: Requires 60-hour continuous infusion under supervision.

-

Zuranolone (Zurzuvae): A synthetic analog. FDA approved in 2023 for PPD.[4]

-

Chemical Modification: Addition of a heterocyclic group at C21 prevents metabolic oxidation, allowing for once-daily oral dosing [3].

-

Comparative Data: Pregnane Therapeutics

| Compound | Structure Class | Route | Target | Half-Life | Indication |

| Progesterone | IM/Oral/Vaginal | Nuclear PR | ~5-20 min | HRT, Luteal Support | |

| Allopregnanolone | 5 | Endogenous | GABA | < 30 min | Physiological Modulation |

| Brexanolone | 5 | IV Infusion | GABA | ~9 hours | Postpartum Depression |

| Zuranolone | 5 | Oral | GABA | ~16-23 hours | Postpartum Depression |

Experimental Validation (Self-Validating Protocol)

When evaluating novel pregnane analogs for neuroactivity, the Patch-Clamp Electrophysiology assay is the gold standard for establishing causality.

Protocol Summary:

-

System: HEK293 cells transfected with human

GABA -

Control: Apply GABA (

concentration) -

Test: Apply GABA + Test Steroid (100 nM).

-

Validation: The current must increase >200% over baseline.

-

Specificity Check: Co-apply Flumazenil (Benzodiazepine antagonist). Neurosteroids bind to a unique site (transmembrane

interface) and should not be inhibited by Flumazenil, proving a distinct mechanism from Valium/Xanax.

References

-

Selye, H. (1941).[5] Acquired Adaptation to the Anesthetic Effect of Steroid Hormones.[5] The Journal of Immunology, 41(3), 259–268.[5] Link

- Baulieu, E. E. (1981). Steroid hormones in the brain: several mechanisms? Trends in Neurosciences, 4, 249-253.

-

FDA Drug Approvals. (2023). FDA Approves First Oral Treatment for Postpartum Depression (Zuranolone).[2][4][6] Link

-

Marker, R. E., et al. (1940). Sterols. CV. The Preparation of Testosterone and Related Compounds from Sarsasapogenin and Diosgenin. Journal of the American Chemical Society, 62(9), 2525–2532. Link

-

Paul, S. M., et al. (2020). Allopregnanolone (1938–2019): A trajectory of 80 years of outstanding scientific achievements.[3] Neuropharmacology, 108266. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. womensmentalhealth.org [womensmentalhealth.org]

- 3. Allopregnanolone (1938–2019): A trajectory of 80 years of outstanding scientific achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. academic.oup.com [academic.oup.com]

- 6. FDA‐Approved Zuranolone: First Oral Treatment for Postpartum Depression, Ushering in a New Era of Hope; A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Steroid Procurement: A Technical Guide to (3alpha,5beta)-Pregnane-3,20,21-triol

For the Researcher, Scientist, and Drug Development Professional

Authored by: A Senior Application Scientist

Abstract

(3alpha,5beta)-Pregnane-3,20,21-triol, a specific stereoisomer of pregnanetriol, represents a molecule of significant interest within the realms of steroid research and drug development. Its precise stereochemistry dictates its biological activity and metabolic fate, making access to a pure, well-characterized source paramount for reproducible and meaningful scientific investigation. This in-depth technical guide addresses the conspicuous challenge of procuring this specific steroid, a task that extends beyond a simple catalog search. We delve into the commercial landscape, revealing the scarcity of off-the-shelf (3alpha,5beta)-Pregnane-3,20,21-triol and illuminating the path toward its acquisition through custom synthesis. This guide provides a comprehensive overview of potential commercial partners, the critical considerations for a custom synthesis project, and the rigorous analytical methodologies required for the structural verification and quality control of the final product.

The Commercial Landscape: A Scarcity of the Specific

Initial inquiries into the availability of (3alpha,5beta)-Pregnane-3,20,21-triol from major chemical suppliers will likely prove fruitless. A thorough search of commercial catalogs reveals a notable absence of this specific stereoisomer. While suppliers such as Sigma-Aldrich , Steraloids Inc. , and Cayman Chemical offer a wide array of pregnane derivatives and other steroid reference standards, the (3alpha,5beta) configuration of the triol is not a standard stock item.[1][2]

This scarcity underscores the niche nature of many steroid isomers. The synthetic complexity and the relatively low-volume demand for highly specific stereoisomers often preclude their inclusion in routine production schedules. Researchers will, however, find a commercial market for closely related compounds, which may serve as potential starting materials for synthesis or as analytical reference points. For instance, various isomers of pregnanetriol and their derivatives are available and can be sourced from specialized suppliers like Clinivex and Cambridge Isotope Laboratories , who provide a range of steroid reference standards.[1][3][4]

The Path Forward: Custom Synthesis

Given the lack of direct commercial availability, the most viable route to obtaining (3alpha,5beta)-Pregnane-3,20,21-triol is through a custom synthesis project. This necessitates a partnership with a Contract Development and Manufacturing Organization (CDMO) or a specialized chemical synthesis company with demonstrated expertise in steroid chemistry.

Selecting a Synthesis Partner: Key Considerations

The choice of a synthesis partner is a critical decision that will significantly impact the success of the project. The following factors should be at the forefront of the selection process:

-

Expertise in Steroid Chemistry: The intricate stereochemistry of the pregnane backbone requires a deep understanding of stereoselective reactions and purification techniques. Companies like Aurigene and Curia Global have highlighted their experience in steroid development and manufacturing.[5][6]

-

Analytical Capabilities: The partner must possess a comprehensive suite of analytical instruments for in-process monitoring and final product characterization. This includes high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (both 1D and 2D), and high-performance liquid chromatography (HPLC).

-

Track Record and Transparency: A proven history of successful custom synthesis projects, particularly with complex molecules like steroids, is essential. The partner should be willing to provide regular updates and collaborate on troubleshooting potential synthetic hurdles.

-

Scalability: For researchers in drug development, the potential to scale up the synthesis from milligram to gram or even kilogram quantities is a crucial long-term consideration.

The Custom Synthesis Workflow: A Step-by-Step Approach

The journey of a custom synthesis project can be visualized as a multi-stage process, each requiring close collaboration between the researcher and the synthesis partner.

Caption: A flowchart illustrating the key stages of a custom synthesis project.

Ensuring Scientific Integrity: Rigorous Quality Control and Characterization

The cornerstone of any research involving a synthesized molecule is the unambiguous confirmation of its identity and purity. For (3alpha,5beta)-Pregnane-3,20,21-triol, a multi-faceted analytical approach is non-negotiable.

Structural Elucidation: The Power of NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise stereochemistry of the pregnane nucleus. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) is required to assign all proton and carbon signals and confirm the alpha configuration at C3 and the beta configuration of the hydrogen at C5. Researchers should insist on receiving the raw and processed NMR data for their records. The development of quantitative NMR (qNMR) methods can also provide a highly accurate assay of the final product.[7]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule. This technique is crucial for verifying that the product has the correct molecular formula (C₂₁H₃₆O₃).

Purity Assessment: Chromatographic Techniques

The separation of steroid isomers can be challenging due to their structural similarity.[8] Advanced chromatographic techniques are essential for determining the purity of the synthesized (3alpha,5beta)-Pregnane-3,20,21-triol and for identifying any isomeric impurities.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for purity assessment. A validated HPLC or UPLC method, often employing a chiral stationary phase, is necessary to separate the desired stereoisomer from any potential diastereomers that may have formed during the synthesis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for purity analysis, often after derivatization of the hydroxyl groups to increase volatility.

The results of these analyses should be compiled in a comprehensive Certificate of Analysis (CoA), which should include the following:

| Analytical Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Identity by ¹H NMR | Spectrum conforms to the structure of (3alpha,5beta)-Pregnane-3,20,21-triol | Conforms |

| Purity by HPLC/UPLC | ≥ 98.0% | [Actual Value]% |

| Mass Spectrometry | Molecular weight consistent with C₂₁H₃₆O₃ | Conforms |

| Residual Solvents | Within ICH limits | Conforms |

Experimental Protocols: A Glimpse into Steroid Analysis

While the specific synthesis protocol for (3alpha,5beta)-Pregnane-3,20,21-triol will be proprietary to the chosen CDMO, the following outlines a general workflow for the purification and analysis of steroid isomers.

Protocol: Purification of Steroid Isomers by Preparative HPLC

-

Column Selection: Choose a preparative HPLC column with a stationary phase suitable for steroid separation (e.g., C18, phenyl-hexyl, or a chiral phase).

-

Mobile Phase Optimization: Develop an isocratic or gradient mobile phase system (e.g., acetonitrile/water or methanol/water) that provides adequate resolution of the target isomer from its impurities in analytical HPLC.

-

Sample Preparation: Dissolve the crude synthetic product in a suitable solvent, ensuring complete dissolution and filtering out any particulates.

-

Preparative HPLC Run: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peak of the target compound.

-

Fraction Analysis: Analyze the collected fractions by analytical HPLC to assess their purity.

-

Pooling and Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified steroid.

Caption: A simplified workflow for the purification of steroid isomers.

Conclusion: A Strategic Approach to a Niche Requirement

The procurement of (3alpha,5beta)-Pregnane-3,20,21-triol is a prime example of the challenges researchers face when working with non-standard, stereochemically defined molecules. A direct purchase is unlikely, and the path to obtaining this valuable research tool lies in a strategic partnership with a custom synthesis provider. By carefully selecting a partner with proven expertise in steroid chemistry and robust analytical capabilities, and by insisting on a rigorous quality control process, researchers can confidently acquire the high-purity material necessary to advance their scientific endeavors. This guide serves as a roadmap for navigating this complex but ultimately rewarding process, ensuring that the integrity of the starting material underpins the integrity of the research that follows.

References

-

ResearchGate. (PDF) General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. [Link]

-

Britannica. Steroid - Isolation, Extraction, Purification. [Link]

-

Aurigene Pharmaceutical Services. Steroid Manufacturing and Development Services | CDMO Company. [Link]

-

TOFWERK. Separation of Isomeric Steroid Metabolites Using High Resolution IMS-MS: Application Note. [Link]

-

ResearchGate. (PDF) Chromatographic procedure for the isolation of plant steroids. [Link]

-

Curia Global. Leading Global CDMO. [Link]

-

PubMed. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. [Link]

-

NIST. 5.beta.-Pregnane-3.alpha.,17.alpha.,20.alpha.-triol. [Link]

-

Wikipedia. Pregnanetriol. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. Steroid standards | Sigma-Aldrich [sigmaaldrich.com]

- 3. theclinivex.com [theclinivex.com]

- 4. theclinivex.com [theclinivex.com]

- 5. Steroid Manufacturing and Development Services | CDMO Company [aurigeneservices.com]

- 6. curiaglobal.com [curiaglobal.com]

- 7. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tofwerk.com [tofwerk.com]

solubility and stability of (3alpha,5beta)-Pregnane-3,20,21-triol

Technical Guide: Solubility and Stability of (3 ,5 )-Pregnane-3,20,21-triol

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility limits, and stability profile of (3$\alpha

Compound Identity & Physicochemical Profile[1][2][3]

Understanding the structural constraints of the 5

| Property | Specification |

| IUPAC Name | (3$R |

| Common Name | (3$\alpha |

| Synonyms | 3 |

| CAS Number | 2041-77-2 |

| Molecular Formula | C |

| Molecular Weight | 336.51 g/mol |

| LogP (Predicted) | 2.8 – 3.2 (Less lipophilic than progesterone due to 3 hydroxyls) |

| pKa | ~14-15 (Non-ionizable in physiological pH range) |

| H-Bond Donors/Acceptors | 3 / 3 |

Solubility Profiling & Solubilization Strategy

Theoretical vs. Experimental Solubility

(3$\alpha

Solvent Compatibility Table

Data estimated based on structural analogs (Pregnanetriol/THDOC) and validated steroid solubility principles.

| Solvent System | Solubility Rating | Estimated Saturation (mg/mL) | Application Notes |

| DMSO | Excellent | > 50 mg/mL | Preferred for stock solutions. Cryoprotective but cytotoxic >0.1% in cell culture. |

| Ethanol (Absolute) | Good | 20 – 30 mg/mL | Good for evaporation/coating. Volatility risks concentration changes.[1] |

| Methanol | Good | 15 – 25 mg/mL | Analytical standard preparation only (toxic). |

| PBS (pH 7.4) | Poor | < 0.05 mg/mL | Requires co-solvent or carrier (Cyclodextrin). |

| Corn Oil / Sesame Oil | Moderate | 1 – 5 mg/mL | Suitable for in vivo depot injection formulations. |

Formulation Logic: The Cyclodextrin Advantage

For aqueous applications (e.g., IV administration or cell culture), simple dilution from DMSO often leads to microprecipitation. The use of 2-Hydroxypropyl-

Protocol: Preparation of 5 mg/mL Aqueous Complex

-

Weigh: 10 mg of (3

,5 -

Dissolve: Add 200

L of absolute ethanol (pre-solubilization step). -

Prepare Vehicle: Dissolve 4 g of HP-

-CD in 10 mL of dH -

Combine: Slowly add the steroid/ethanol solution to the HP-

-CD vehicle with constant vortexing. -

Evaporate: Place under a stream of nitrogen to remove ethanol.

-

Filter: Pass through a 0.22

m PVDF filter to ensure sterility and remove uncomplexed particulates.

Stability & Degradation Pathways[6]

The stability of (3

Critical Degradation Mechanisms

-

Oxidative Cleavage (C20-C21 Bond):

-

Trigger: Exposure to high-energy light, transition metals, or specific oxidants (e.g., periodates in analytical prep).

-

Product: Etianic acid derivatives (loss of C21) and formaldehyde.

-

Prevention:[2] Store under Argon/Nitrogen; use EDTA in buffers to chelate metals.

-

-

C21-Oxidation:

-

Epimerization (C20):

Storage Recommendations

-

Solid State: -20°C, desiccated, protected from light. Stable for >2 years.

-

DMSO Stock: -20°C or -80°C. Stable for 6-12 months. Avoid repeated freeze-thaw cycles (aliquot immediately).

-

Aqueous Working Solution: Prepare fresh. Stable for <24 hours at 4°C.

Visualization of Pathways

Degradation & Stability Logic

The following diagram illustrates the critical stability decision tree for handling this compound.

Caption: Degradation pathways highlighting the vulnerability of the C20-C21 glycol side chain to oxidative cleavage.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to validate solubility in a new vehicle (e.g., a specific cell culture medium).

-

Preparation: Add excess solid (3

,5 -

Equilibration: Agitate at 25°C (or 37°C for physiological relevance) for 24 hours using a rotary shaker.

-

Separation: Centrifuge at 10,000

g for 10 minutes to pellet undissolved solid. -

Sampling: Carefully aspirate the supernatant.

-

Quantification: Dilute supernatant in Acetonitrile and analyze via HPLC-UV (205-210 nm) or LC-MS/MS.

-

Note: Steroids lack strong chromophores; LC-MS is preferred. If using UV, detection at low wavelengths (205 nm) is required, necessitating high-purity solvents.

-

Protocol B: Forced Degradation (Stress Testing)

Essential for validating analytical methods.

-

Oxidative Stress: Dissolve compound in Methanol/Water (50:50). Add H

O -

Acid Hydrolysis: Dissolve in 0.1 N HCl. Incubate at 60°C for 2h. Analyze for dehydration products.

-

Control: Freshly prepared standard in Methanol.

References

-

National Institute of Standards and Technology (NIST). Pregnane-3,17,20-triol & Related Isomers Mass Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem.5beta-Pregnane-3alpha,20alpha-diol Compound Summary. (Used for structural analogy of the 5

-pregnane skeleton). Available at: [Link] -

Liguori, A., et al. (2006).[5] D-homoannulation of 17alpha,21-dihydroxy-20-keto steroids. Steroids, 71(13-14), 1091-1096.[5] (Mechanistic insight into C21-hydroxyl stability). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pregnane-3,17,20-triol, (3α,5β,20S)-, 3TMS derivative [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. D-homoannulation of 17alpha,21-dihydroxy-20-keto steroids (corticosteroids) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of (3α,5β)-Pregnane-3,20,21-triol in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Commentary: This document provides a comprehensive, in-depth technical guide for the analysis of (3α,5β)-Pregnane-3,20,21-triol, a key downstream metabolite of cortisol. The methodology detailed herein is rooted in the established principles of steroid profiling by GC-MS, a technique often regarded as a "gold standard" for its high chromatographic resolution and definitive structural elucidation capabilities.[1][2] Our approach emphasizes not just the procedural steps but the underlying chemical principles, ensuring that the protocol is both robust and adaptable. We will proceed from sample purification and chemical derivatization—a critical step to ensure the analyte is suitable for gas-phase analysis—through to instrumental configuration and data interpretation. The causality behind each parameter selection is explained to empower the researcher with a deep understanding of the analytical system.

Principle of the Method

The analysis of polar, non-volatile steroids like (3α,5β)-Pregnane-3,20,21-triol by Gas Chromatography-Mass Spectrometry (GC-MS) is not direct. The molecule's high boiling point and thermal lability prevent it from being vaporized and passed through a GC column without degradation.[3][4] Therefore, a multi-step sample preparation workflow is mandatory.

The core principles of this protocol are:

-

Extraction & Purification: Steroids and their metabolites are first isolated from the biological matrix (e.g., urine, plasma). In urine, they are often present as water-soluble glucuronide or sulfate conjugates and must be liberated.[5]

-

Enzymatic Hydrolysis: The conjugated steroids are treated with enzymes (β-glucuronidase/sulfatase) to cleave the conjugate moieties, yielding the free steroids.[3][6]

-

Chemical Derivatization: The free steroid's polar hydroxyl (-OH) groups are chemically modified to form non-polar, volatile, and thermally stable trimethylsilyl (TMS) ethers. This two-step process involves methoximation to protect any ketone groups (a standard precaution in broad steroid profiling), followed by silylation of hydroxyl groups.[4][7] This transformation is essential for successful GC analysis.[8]

-

GC-MS Analysis: The derivatized analyte is injected into the GC-MS system. The gas chromatograph separates the components of the sample mixture based on their volatility and interaction with the capillary column. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that allows for confident identification and quantification.

Detailed Experimental Protocols

Part 1: Sample Preparation & Hydrolysis

This protocol is optimized for urine samples, a common matrix for steroid metabolome studies.

Causality: Solid-Phase Extraction (SPE) with a C18 sorbent is employed for its effectiveness in retaining non-polar analytes like steroids from an aqueous matrix while allowing salts and other polar interferences to be washed away.[1] Enzymatic hydrolysis is preferred over harsh acid hydrolysis as it is gentler and prevents the formation of analytical artifacts.[3]

Materials & Reagents:

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Methanol (HPLC grade)

-

Deionized water

-

Sodium acetate buffer

-

β-glucuronidase/sulfatase enzyme solution (from Helix pomatia)

-

Internal Standard (IS) solution (e.g., Stigmasterol in methanol)[6]

-

Ethyl acetate or Diethyl ether (HPLC grade)

-

Nitrogen gas evaporator

Step-by-Step Protocol:

-

Sample Preparation: To a 2 mL urine sample, add a known amount of the internal standard solution. This IS will be used to correct for analyte loss during sample preparation and for accurate quantification.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to run dry.

-

Sample Loading: Load the urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove salts and polar impurities.

-

Elution: Elute the steroids from the cartridge with 5 mL of methanol or ethyl acetate into a clean collection tube.

-

Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.

-

Enzymatic Hydrolysis: Reconstitute the dried extract in 1 mL of sodium acetate buffer. Add 50 µL of β-glucuronidase/sulfatase solution.[6]

-

Incubation: Vortex the mixture and incubate in a water bath at 55°C for 3 hours to ensure complete cleavage of conjugates.[6]

-

Re-extraction: After incubation, perform a liquid-liquid extraction by adding 5 mL of ethyl acetate or diethyl ether. Vortex vigorously and centrifuge to separate the layers.

-

Final Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a nitrogen stream. The sample is now ready for derivatization.

Diagram: Sample Preparation & Hydrolysis Workflow

Caption: Workflow for extraction and hydrolysis of conjugated steroids.

Part 2: Two-Step Derivatization

Causality: Derivatization is the most critical step for GC-MS analysis of steroids.[7] The goal is to replace the polar, active hydrogen atoms of the hydroxyl groups with non-polar, thermally stable trimethylsilyl (TMS) groups. This significantly increases the volatility of the analyte.[8] While (3α,5β)-Pregnane-3,20,21-triol has no keto groups, a methoximation step is included as it is standard practice in steroid profiling to protect the keto groups of other steroids that may be present, preventing the formation of multiple derivatives from tautomerization.[4]

Reagents:

-

Methoxyamine hydrochloride (MOX) in anhydrous pyridine (e.g., 20 mg/mL)[6]

-

Silylating reagent: A mixture such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[4][9]

Step-by-Step Protocol:

-

Methoximation: To the dried extract from the previous step, add 50 µL of the MOX reagent. Vortex thoroughly.[4]

-

Incubation 1: Incubate the mixture at 60°C for 60 minutes. This reaction converts any keto groups present into methoxime derivatives.[4]

-

Silylation: After cooling to room temperature, add 100 µL of the silylating reagent (e.g., MSTFA + 1% TMCS). Vortex vigorously.[4]

-

Incubation 2: Incubate the mixture at 70-80°C for 30 minutes.[10][11] This reaction converts the hydroxyl groups at positions C-3, C-20, and C-21 into TMS-ethers.

-

Analysis: The sample is now derivatized and ready for injection into the GC-MS system.

Diagram: Derivatization of (3α,5β)-Pregnane-3,20,21-triol

Caption: Silylation reaction converting hydroxyls to TMS-ethers.

Instrumental Analysis: GC-MS Parameters

Causality: The choice of a mid-polarity 5% phenyl-methylpolysiloxane column is standard for steroid analysis, offering excellent resolving power for complex biological extracts. The temperature program is designed to first elute volatile components at a lower temperature before ramping up to elute the high-boiling point derivatized steroids. A splitless injection is used to maximize the transfer of analyte onto the column, which is crucial for trace-level analysis.[6]

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| GC System | Agilent 7890B or equivalent | Standard, robust platform for steroid analysis.[1] |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis.[6] |

| Injector Temperature | 280 °C | Ensures rapid volatilization of high MW derivatives.[12] |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow for column dimensions. |

| Column | HP-5MS (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Industry standard for steroid profiling, good selectivity.[10] |

| Oven Program | Initial 150°C, ramp 20°C/min to 240°C, then ramp 5°C/min to 300°C, hold for 5 min | Separates analytes effectively based on boiling points.[12] |

| Injection Volume | 1-2 µL | Standard volume for capillary columns. |

| Mass Spectrometer | ||

| MS System | Agilent 5977 or equivalent single quadrupole | Reliable and widely available detector. |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization producing reproducible fragments. |

| Ionization Energy | 70 eV | Standard energy for generating library-searchable spectra. |

| Ion Source Temp. | 230 °C | Prevents condensation and analyte degradation.[6] |

| Quadrupole Temp. | 150 °C | Maintains ion path stability.[6] |

| Acquisition Mode | Full Scan | Used for identification and profiling. |

| Scan Range | m/z 50-700 | Covers the expected molecular ion and fragments.[4] |

| Solvent Delay | 5-7 min | Prevents the solvent peak from damaging the filament. |

Data Interpretation & Expected Results

The fully derivatized (3α,5β)-Pregnane-3,20,21-triol is the tris-trimethylsilyl (tris-TMS) ether.

-

Parent Molecule (C₂₁H₃₈O₃): Molecular Weight (MW) = 338.5 g/mol

-

Tris-TMS Derivative (C₃₀H₆₄O₃Si₃): MW = 338.5 - 3(H) + 3(Si(CH₃)₃) = 554.9 g/mol

Mass Spectrum: Upon electron ionization, the derivatized molecule will fragment in a predictable manner. The mass spectrum serves as a chemical fingerprint.

| Ion (m/z) | Proposed Identity | Significance |

| 554 | [M]⁺ | Molecular ion. Its presence confirms the MW of the derivative. |

| 539 | [M - 15]⁺ | Loss of a methyl group (•CH₃), a common fragmentation from a TMS group or the steroid backbone.[13] |

| 464 | [M - 90]⁺ | Loss of trimethylsilanol (TMSOH), a characteristic fragmentation for TMS-ethers of hydroxyl steroids.[13][14] |

| 449 | [M - 15 - 90]⁺ | Sequential loss of a methyl group and TMSOH. |

| 374 | [M - 2x90]⁺ | Loss of two TMSOH molecules. |

| 103 | [CH₂OTMS]⁺ | Characteristic fragment from the C-20, C-21 side chain after silylation. |

| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl ion, present in virtually all TMS derivative spectra. |

Diagram: Proposed Mass Fragmentation Pathway

Caption: Key fragmentation pathways for tris-TMS-pregnanetriol.

Method Performance & Validation

Any quantitative method must be validated to ensure its reliability. The following table presents typical performance characteristics for GC-MS steroid assays, which should be established by the end-user's laboratory.[4][12]

| Parameter | Typical Value Range | Description |

| Limit of Detection (LOD) | 0.1 - 2 ng/mL | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[15] |

| Linearity (R²) | > 0.99 | Defines the concentration range over which the detector response is proportional to the analyte amount.[4] |

| Intra-day Precision (CV%) | < 15% | The precision of measurements taken within a single day.[6][12] |

| Inter-day Precision (CV%) | < 15% | The precision of measurements taken across different days.[6][12] |

| Recovery | 85 - 115% | The efficiency of the extraction process, determined by spiking samples with a known analyte amount.[12] |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of (3α,5β)-Pregnane-3,20,21-triol by GC-MS. By detailing the critical steps of sample preparation, enzymatic hydrolysis, and chemical derivatization, this guide equips researchers with a robust method for accurate and reliable quantification. The provided instrumental parameters and expected fragmentation data serve as a solid foundation for method development and routine analysis in clinical research and drug development settings. Adherence to good laboratory practice and thorough method validation are paramount for generating high-quality, defensible data.

References

-

Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. MDPI. [Link]

-

Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid... PMC. [Link]

-

Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS. PubMed. [Link]

-

Derivatization and fragmentation pattern analysis of natural and synthetic steroids, as their trimethylsilyl (oxime) ether derivatives by gas chromatography mass spectrometry. PubMed. [Link]

-

Development of Comprehensive Steroid Analysis Methods Using GCxGC-TOFMS. LECO Corporation. [Link]

-

Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. PubMed. [Link]

-

Derivatization and fragmentation pattern analysis of natural and synthetic steroids, as their trimethylsilyl (oxime) ether derivatives by gas chromatography mass spectrometry. ResearchGate. [Link]

-

Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders. PMC. [Link]

-

Screen for Steroids using gas chromatography-mass specetrometry. FDA. [Link]

-

Gas Chromatography Properties and Mass Spectrometry Fragmentation of Anabolic Androgenic Steroids in Doping Control. Taylor & Francis Online. [Link]

-

Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. PMC. [Link]

-

GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?. Journal of the Endocrine Society. [Link]

-

Improvements in steroid screening in doping control with special emphasis to GC-MS analytical conditions and method validation. SciELO. [Link]

-

Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach. ResearchGate. [Link]

-

Urinary steroid profiling by ultra-high-performance liquid-chromatography tandem mass spectrometry: Method Validation and comparison to GC-MS. Endocrine Abstracts. [Link]

-

Validation of a GC-MS screening method for anabolizing agents in solid nutritional supplements. ResearchGate. [Link]

-

Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. ResearchGate. [Link]

-

Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. PMC. [Link]

-

Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. J-STAGE. [Link]

-

Identification of 5-alpha-pregnane-3-alpha, 20-alpha, 21-triol in human pregnancy plasma. PubMed. [Link]

-

Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. PubMed. [Link]

-

Determination of free tetrahydrocortisol and tetrahydrocortisone ratio in urine by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. MDPI. [Link]

Sources

- 1. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 9. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. mdpi.com [mdpi.com]

- 12. scielo.br [scielo.br]

- 13. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. endocrine-abstracts.org [endocrine-abstracts.org]

High-Throughput Quantitation of Urinary Pregnanetriol by LC-MS/MS for CAH Profiling

Executive Summary

This application note details a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantification of Pregnanetriol (PT) in human urine. PT is a critical diagnostic marker for Congenital Adrenal Hyperplasia (CAH) , specifically 21-hydroxylase deficiency.

While immunoassays suffer from cross-reactivity with structurally similar steroid metabolites, this method utilizes the selectivity of triple quadrupole mass spectrometry (MRM mode) combined with high-resolution chromatography to resolve PT from its key isomer, 5-pregnenetriol (5-PT) . The protocol includes enzymatic hydrolysis, liquid-liquid extraction (LLE), and validated LC-MS/MS conditions suitable for clinical research and routine diagnostic workflows.

Clinical & Biological Context

The Diagnostic Need

Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by enzyme defects in cortisol biosynthesis. Over 90% of cases are due to 21-hydroxylase deficiency (21-OHD) .

-

Pathophysiology: A block at 21-hydroxylase prevents the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol.

-

Metabolic Consequence: 17-OHP accumulates and is shunted into the androgen pathway or metabolized and excreted in urine as Pregnanetriol (PT) .[1]

-

Diagnostic Utility: Elevated urinary PT is the hallmark of 21-OHD. Differentiating PT from its isomer, 5-pregnenetriol (5-PT), is crucial; 5-PT is elevated in 3

-hydroxysteroid dehydrogenase deficiency, a rarer form of CAH.

Steroidogenesis Pathway Visualization

The following diagram illustrates the metabolic blockage and the specific production of Pregnanetriol.

Figure 1: Simplified steroidogenesis pathway highlighting the accumulation of 17-OH Progesterone and its subsequent metabolism to Pregnanetriol due to 21-Hydroxylase deficiency.

Method Development & Optimization

Sample Preparation Strategy

Urinary steroids are predominantly excreted as glucuronide or sulfate conjugates to increase water solubility.

-

Challenge: LC-MS/MS sensitivity for intact glucuronides is often lower, and standards are expensive.

-

Solution: Enzymatic Hydrolysis using

-glucuronidase is mandatory to deconjugate PT, allowing for the analysis of the free steroid. -

Extraction: Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether) is chosen over SPE for its cost-effectiveness and high recovery of neutral steroids.

Chromatography & Isomer Separation

Pregnanetriol (5

-

Separation Mechanism: A C18 column with a methanol/water gradient is sufficient.

-

Critical QC: The method must demonstrate baseline resolution between PT and 5-PT. PT typically elutes after 5-PT on standard C18 phases due to the saturated A-ring making it slightly more hydrophobic in this configuration.

Mass Spectrometry: Ionization Physics

Pregnanetriol is a neutral steroid with poor proton affinity.

-

Ionization Mode: Electrospray Ionization Positive (ESI+).[2]

-

Source Fragmentation: Like many hydroxylated steroids, PT readily loses water molecules in the ion source. The protonated molecule

( -

Precursor Selection: We target the water-loss ion

at

Detailed Experimental Protocol

Reagents & Materials

-

Standards: Pregnanetriol (Sigma-Aldrich), Pregnanetriol-d5 (Internal Standard, CDN Isotopes).

-

Enzyme:

-Glucuronidase (from Helix pomatia, Type H-1, >300,000 units/g). -

Solvents: LC-MS grade Methanol, Water, Formic Acid, MTBE.

-

Buffer: 0.1 M Sodium Acetate buffer (pH 5.0).

Sample Preparation Workflow

Figure 2: Step-by-step sample preparation workflow from hydrolysis to injection.[3]

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

System: Agilent 1290 Infinity II or equivalent UHPLC.